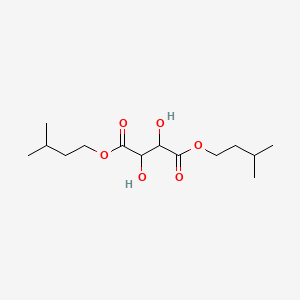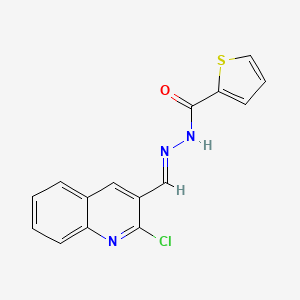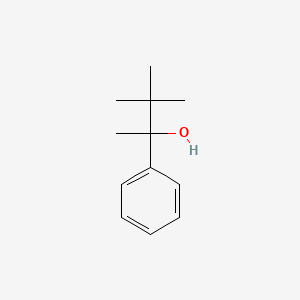
2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a synthetic organic compound that features a fluorophenoxy group and a trichloro-hydroxyethyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves the following steps:
Formation of 4-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Etherification: The 4-fluorophenol is then reacted with an appropriate halogenated acetic acid derivative to form 2-(4-fluorophenoxy)acetic acid.
Amidation: The 2-(4-fluorophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with 2,2,2-trichloroethanol to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloro group can be reduced to form a dichloro or monochloro derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-oxoethyl)acetamide.
Reduction: Formation of 2-(4-fluorophenoxy)-N-(2,2-dichloro-1-hydroxyethyl)acetamide.
Substitution: Formation of 2-(4-aminophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of 2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. If used in medicine, it might interact with specific molecular targets such as receptors or enzymes to exert its effects.
相似化合物的比较
Similar Compounds
2-(4-chlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can impart unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with different substituents.
属性
分子式 |
C10H9Cl3FNO3 |
|---|---|
分子量 |
316.5 g/mol |
IUPAC 名称 |
2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H9Cl3FNO3/c11-10(12,13)9(17)15-8(16)5-18-7-3-1-6(14)2-4-7/h1-4,9,17H,5H2,(H,15,16) |
InChI 键 |
OXJRHNWSVKLOSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)NC(C(Cl)(Cl)Cl)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1-Carboxyethyl)amino]benzoic acid](/img/structure/B11969192.png)
![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)

![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)



![4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11969238.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969250.png)
